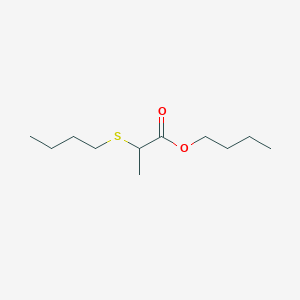
Butyl 2-(butylsulfanyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 2-(butylsulfanyl)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This particular ester is derived from butyl alcohol and butylsulfanyl propanoic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Butyl 2-(butylsulfanyl)propanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a catalyst. The general reaction involves heating butylsulfanyl propanoic acid with butyl alcohol in the presence of a mineral acid catalyst, such as sulfuric acid . The reaction is reversible and produces water as a byproduct.
Industrial Production Methods: In an industrial setting, the esterification process is optimized for higher yields. The reaction mixture is heated under reflux, and the water produced is continuously removed to drive the reaction towards ester formation. After the reaction is complete, the mixture is neutralized, washed, and fractionally distilled to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Butyl 2-(butylsulfanyl)propanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by another nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent used to convert esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or ethers, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Butyl 2-(butylsulfanyl)propanoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in the manufacture of resins and coatings
Mecanismo De Acción
The mechanism of action of butyl 2-(butylsulfanyl)propanoate involves its interaction with specific molecular targets. As an ester, it can undergo hydrolysis to release butyl alcohol and butylsulfanyl propanoic acid. These products can then interact with various biological pathways, potentially exerting antimicrobial or antifungal effects .
Comparación Con Compuestos Similares
Butyl propanoate: Similar in structure but lacks the sulfanyl group.
Ethyl acetate: Another ester with a similar functional group but different alkyl chains.
Methyl butyrate: An ester with a different alkyl group but similar ester functionality.
Uniqueness: Butyl 2-(butylsulfanyl)propanoate is unique due to the presence of the sulfanyl group, which can impart distinct chemical and biological properties compared to other esters .
Propiedades
Número CAS |
88802-62-4 |
|---|---|
Fórmula molecular |
C11H22O2S |
Peso molecular |
218.36 g/mol |
Nombre IUPAC |
butyl 2-butylsulfanylpropanoate |
InChI |
InChI=1S/C11H22O2S/c1-4-6-8-13-11(12)10(3)14-9-7-5-2/h10H,4-9H2,1-3H3 |
Clave InChI |
MDFBTVVZESREEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C(C)SCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















